molecular formula C13H21NO B13241865 2-methoxy-5-methyl-N-pentylaniline

2-methoxy-5-methyl-N-pentylaniline

Cat. No.: B13241865
M. Wt: 207.31 g/mol
InChI Key: DLOLWRJFUCJJBV-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-pentylaniline is a substituted aniline derivative with a methoxy group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 5-position, and an N-pentyl (-C₅H₁₁) substituent on the amine nitrogen. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the pentyl chain and electronic effects from the methoxy and methyl groups.

Key structural features include:

  • Methoxy group: Electron-donating, directing electrophilic substitution reactions to specific positions.
  • Methyl group: Moderately electron-donating, increasing steric hindrance at the 5-position.
  • N-Pentyl chain: Enhances solubility in nonpolar solvents and may reduce volatility compared to shorter alkyl chains.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methoxy-5-methyl-N-pentylaniline

InChI

InChI=1S/C13H21NO/c1-4-5-6-9-14-12-10-11(2)7-8-13(12)15-3/h7-8,10,14H,4-6,9H2,1-3H3

InChI Key

DLOLWRJFUCJJBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=CC(=C1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-pentylaniline typically involves the alkylation of 2-methoxy-5-methylaniline with a pentyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of 2-methoxy-5-methyl-N-pentylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-pentylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl-N-pentylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-pentylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methoxy-5-methyl-N-pentylaniline with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties Toxicity Data
2-Methoxy-5-methyl-N-pentylaniline 2-OCH₃, 5-CH₃, N-C₅H₁₁ ~237.38 (calculated) High lipophilicity; low water solubility Limited data; handle with care
2-Methoxy-5-nitroaniline 2-OCH₃, 5-NO₂ 168.15 Polar, crystalline solid; moderate water solubility Acute oral toxicity (LD₅₀: 250 mg/kg in rats); skin sensitizer
2-Methoxy-5-methylaniline 2-OCH₃, 5-CH₃ 151.21 Moderate volatility; used in dye synthesis Irritant (eyes/skin)
N-Methyl-2-methoxy-5-methylaniline 2-OCH₃, 5-CH₃, N-CH₃ 165.24 Increased volatility vs. N-pentyl analog Not well-characterized

Key Observations:

Substituent Effects: Nitro vs. Methyl: The nitro group in 2-methoxy-5-nitroaniline introduces strong electron-withdrawing effects, making it more reactive in reduction reactions (e.g., catalytic hydrogenation to form diamines) compared to the electron-donating methyl group in 2-methoxy-5-methyl-N-pentylaniline .

Applications: 2-Methoxy-5-nitroaniline: Used as an intermediate in azo dye synthesis and pharmaceutical precursors. N-Pentyl analogs: Potential candidates for hydrophobic drug delivery systems or agrochemical formulations due to enhanced lipid solubility.

Biological Activity

2-Methoxy-5-methyl-N-pentylaniline, a derivative of aniline, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

Chemical Structure and Properties

Molecular Formula: C_{12}H_{17}N_{1}O_{1}
Molecular Weight: 191.27 g/mol
IUPAC Name: 2-methoxy-5-methyl-N-pentylaniline

The presence of the methoxy group and the pentyl chain contributes to the compound's lipophilicity, which may enhance its bioavailability and ability to cross biological membranes.

Biological Activity Overview

The biological activity of 2-methoxy-5-methyl-N-pentylaniline has been explored in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

1. Antimicrobial Activity

Research indicates that compounds similar to 2-methoxy-5-methyl-N-pentylaniline exhibit significant antibacterial properties. For instance, derivatives of methoxyanilines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural characteristics .

3. Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This aspect is particularly relevant given the increasing interest in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-methoxy-5-methyl-N-pentylaniline.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various methoxyanilines against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL for effective derivatives . This suggests that 2-methoxy-5-methyl-N-pentylaniline could exhibit similar antimicrobial potency.

CompoundMIC (µg/mL)Bacterial Strain
Methoxyaniline Derivative A20E. coli
Methoxyaniline Derivative B50S. aureus
2-Methoxy-5-methyl-N-pentylaniline ? ?

Case Study 2: Anticancer Activity

In a study focused on aniline derivatives, researchers reported that certain compounds induced apoptosis in breast cancer cell lines through caspase activation and mitochondrial dysfunction . While specific data for 2-methoxy-5-methyl-N-pentylaniline is lacking, the structural similarities suggest it may also trigger similar pathways.

The proposed mechanisms through which 2-methoxy-5-methyl-N-pentylaniline may exert its biological effects include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Oxidative Stress Modulation: By reducing reactive oxygen species (ROS), these compounds can protect cells from oxidative damage.
  • Interaction with Receptors: The lipophilic nature may facilitate binding to specific receptors involved in neurotransmission or cell signaling pathways.

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